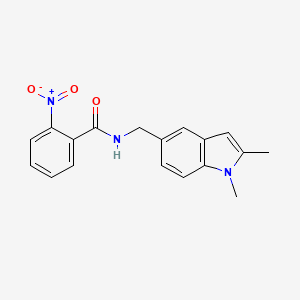

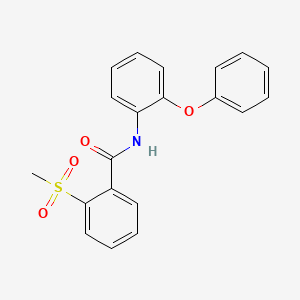

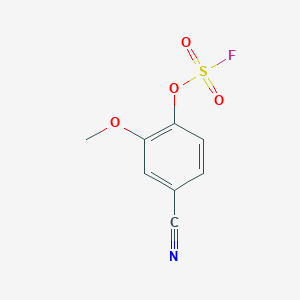

![molecular formula C20H16N4O2 B2411023 N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-2-甲氧基烟酰胺 CAS No. 2034616-74-3](/img/structure/B2411023.png)

N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-2-甲氧基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Molecular Structure Analysis

The structures of synthesized compounds were accomplished through FT-IR, 1H NMR, 13C NMR, mass, and elemental analysis data .

Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

科学研究应用

Antitubercular Activity

- Application : N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide has demonstrated promising activity against Mycobacterium tuberculosis (Mtb). Researchers have reported its efficacy in reducing bacterial load in TB-infected mice .

Anti-Inflammatory and Analgesic Properties

- Application : N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide derivatives have been investigated for their anti-inflammatory and analgesic effects. These compounds may inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes involved in inflammation and pain pathways .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

- Application : N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide derivatives have been evaluated for their inhibitory activity against these cholinesterases. Such compounds may have implications in neurodegenerative diseases like Alzheimer’s .

COX-2 Inhibition

- Application : Researchers have designed novel imidazo[1,2-a]pyridine derivatives, including N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide, as potential COX-2 inhibitors. These compounds could be explored for their anticancer properties .

作用机制

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They have also been reported to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.

Biochemical Pathways

The inhibition of ergosterol biosynthesis is a common mechanism of action for antifungal agents . This suggests that the compound may interfere with the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane and cell death.

Pharmacokinetics

Similar compounds have been analyzed for their absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Result of Action

Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that the compound may have potential antifungal applications.

未来方向

The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a potential area of future research .

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGHRFOHSAKWNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

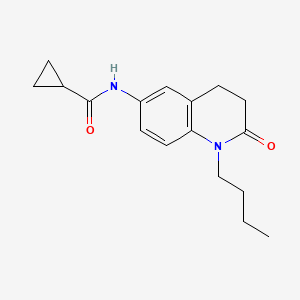

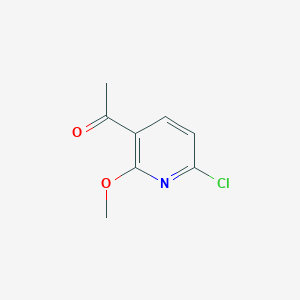

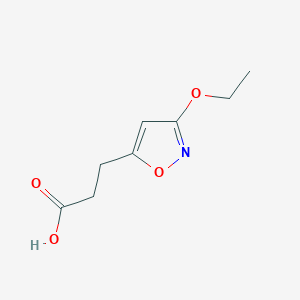

![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)

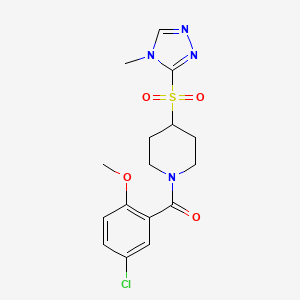

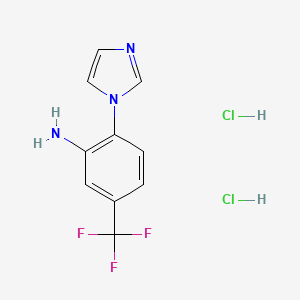

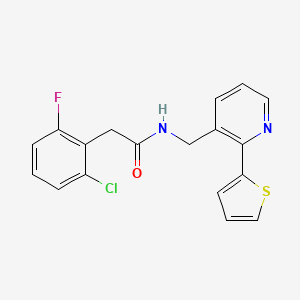

![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)

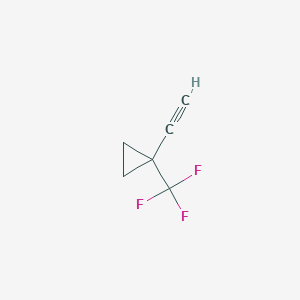

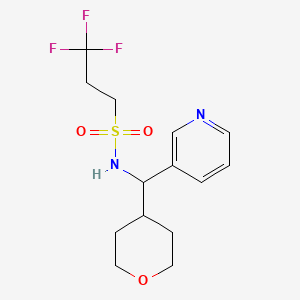

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)